1,7-Naphthyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,7-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCHLHFGRITRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=C(C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483505 | |

| Record name | 1,7-NAPHTHYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58680-42-5 | |

| Record name | 1,7-Naphthyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58680-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-NAPHTHYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1,7-Naphthyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1,7-Naphthyridin-3-amine. The information is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Core Chemical Properties

This compound is a heterocyclic aromatic compound belonging to the naphthyridine class of molecules. The strategic placement of nitrogen atoms within its fused ring system imparts unique electronic and steric characteristics that are of significant interest in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 58680-42-5 | --INVALID-LINK-- |

| Molecular Formula | C₈H₇N₃ | --INVALID-LINK-- |

| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow crystalline powder | Commercial Suppliers |

| Melting Point | 190-195 °C | Commercial Suppliers |

| Solubility | Limited solubility in water; soluble in polar aprotic solvents such as DMSO and DMF. | Commercial Suppliers |

| pKa (Predicted) | 4.5 ± 0.3 | --INVALID-LINK-- |

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR chemical shifts are crucial for confirming the molecular structure. Based on data from substituted naphthyridine analogs, the expected chemical shift ranges for this compound are summarized in Table 2. The exact values will be influenced by the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| NH₂ | 5.0 - 7.0 (broad singlet) | - |

| Aromatic Protons | 7.0 - 9.0 | 110 - 160 |

| Quaternary Carbons | - | 120 - 160 |

Note: The predicted values are based on published data for substituted 1,8-naphthyridine-3-carbonitrile (B1524053) and other related naphthyridine structures. Specific assignments would require experimental verification.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3400 - 3250 (two bands) | Asymmetric and symmetric stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=N and C=C (Aromatic) | 1650 - 1450 | Stretching |

| N-H (Amine) | 1650 - 1580 | Bending (scissoring) |

| C-N (Aromatic Amine) | 1335 - 1250 | Stretching |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃, which is characteristic of nitrogen-containing heterocyclic compounds. The predicted monoisotopic mass is 145.064 Da.[2]

Synthesis and Reactivity

The synthesis of the 1,7-naphthyridine (B1217170) scaffold can be achieved through various synthetic strategies. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be devised based on established methods for analogous compounds.

Proposed Synthetic Workflow

A common approach to constructing the 1,7-naphthyridine core involves the condensation of a suitably substituted aminopyridine derivative with a three-carbon component. A potential synthetic workflow is illustrated below.

References

Elucidation of the 1,7-Naphthyridin-3-amine Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1,7-Naphthyridin-3-amine. This heterocyclic amine is a key scaffold in medicinal chemistry, and a thorough understanding of its structure is paramount for the development of novel therapeutics. This document outlines the primary analytical techniques, expected data, and detailed experimental protocols for the characterization of this compound.

Introduction to this compound

This compound belongs to the naphthyridine class of bicyclic heteroaromatic compounds, which are isomers of diazanaphthalene. The 1,7-isomer is characterized by the placement of nitrogen atoms at positions 1 and 7 of the fused pyridine (B92270) rings. The presence of an amine group at the 3-position significantly influences its chemical properties and biological activity.

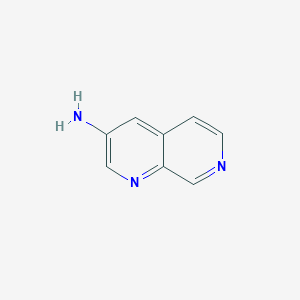

Molecular Structure:

Figure 1. Chemical Structure of this compound

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | --INVALID-LINK-- |

| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |

| CAS Number | 58680-42-5 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

Spectroscopic and Spectrometric Analysis

The definitive structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not widely published, this section details the expected data based on the analysis of closely related naphthyridine analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Data (in DMSO-d₆):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the electron-donating nature of the amine group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | s | - |

| H-4 | ~7.8 | d | ~2.0 |

| H-5 | ~8.2 | d | ~8.5 |

| H-6 | ~7.4 | dd | ~8.5, 4.5 |

| H-8 | ~9.0 | d | ~4.5 |

| NH₂ | ~5.5 | br s | - |

Predicted ¹³C NMR Data (in DMSO-d₆):

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~140 |

| C-4 | ~115 |

| C-4a | ~150 |

| C-5 | ~122 |

| C-6 | ~120 |

| C-8 | ~155 |

| C-8a | ~135 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₇N₃), the exact mass is 145.063997 Da.[1]

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 145 (base peak)

-

Loss of HCN: m/z = 118

-

Loss of NH₂ radical: m/z = 129

-

Further fragmentation of the naphthyridine core

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the synthesis and structural elucidation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of substituted naphthyridines is the Friedländer annulation. A plausible synthetic route to this compound is outlined below.

Protocol: Modified Friedländer Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-formylpyridine (1.0 eq) and malononitrile (B47326) (1.1 eq) in ethanol (B145695).

-

Base Catalysis: Add a catalytic amount of a base such as piperidine (B6355638) or potassium carbonate.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica (B1680970) gel.

Figure 2. Synthesis Workflow

NMR Spectroscopic Analysis

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Data Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the peaks to the corresponding protons and carbons in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments.

Figure 3. NMR Analysis Workflow

Mass Spectrometric Analysis

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Figure 4. Mass Spectrometry Workflow

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

-

Structure Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Figure 5. X-ray Crystallography Workflow

Biological Context and Signaling Pathways

While the primary focus of this guide is the structural elucidation of this compound, it is important to note that the naphthyridine scaffold is present in numerous biologically active molecules. Derivatives of various naphthyridine isomers have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, at the time of this writing, specific signaling pathways directly modulated by this compound have not been extensively characterized in the public domain. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

The structural elucidation of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the key analytical techniques, including NMR spectroscopy and mass spectrometry, along with detailed experimental protocols. While experimentally determined data for this specific molecule is limited in the public literature, the provided predictions and methodologies offer a solid framework for researchers to confirm its structure and further investigate its chemical and biological properties. The definitive three-dimensional structure can be established through single-crystal X-ray crystallography, which will be instrumental in understanding its interactions with biological targets.

References

Spectroscopic and Synthetic Profile of 1,7-Naphthyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Naphthyridin-3-amine, a heterocyclic aromatic compound, serves as a significant scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of nitrogen atoms offer unique opportunities for molecular interactions, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for this compound, based on available data for closely related analogues and established principles of spectroscopic analysis.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| CAS Number | 58680-42-5[1] |

| Appearance | Pale yellow crystalline powder (predicted) |

| Solubility | Limited solubility in water; soluble in polar aprotic solvents like DMSO and DMF (predicted) |

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data tables are based on predictions derived from the analysis of structurally similar naphthyridine derivatives and established spectroscopic principles.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~2.0 |

| H-4 | 7.0 - 7.2 | d | ~2.0 |

| H-5 | 8.3 - 8.5 | dd | ~8.0, 1.5 |

| H-6 | 7.5 - 7.7 | dd | ~8.0, 4.5 |

| H-8 | 9.1 - 9.3 | dd | ~4.5, 1.5 |

| NH₂ | 5.5 - 6.5 | br s | - |

Note: Chemical shifts for aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing effects of the nitrogen atoms in the naphthyridine core. The amino protons are expected to be a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 140 - 143 |

| C-4 | 110 - 113 |

| C-4a | 148 - 151 |

| C-5 | 120 - 123 |

| C-6 | 135 - 138 |

| C-8 | 150 - 153 |

| C-8a | 118 - 121 |

Note: The chemical shifts are estimated based on data from various substituted naphthyridine compounds. The presence of the amino group at C-3 is expected to have a significant shielding effect on adjacent carbons.

Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3450 - 3250 (two bands) | Primary Amine (-NH₂)[2] |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic C-H |

| N-H Bending (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂)[2] |

| Aromatic C=C and C=N Stretch | 1620 - 1450 | Naphthyridine Ring |

| Aromatic C-N Stretch | 1335 - 1250 | Aromatic Amine[2] |

Note: The IR spectrum is expected to show characteristic peaks for a primary aromatic amine and the naphthyridine heterocyclic system.

Predicted Mass Spectrometry Fragmentation

| Adduct / Fragment | Predicted m/z | Description |

| [M]⁺ | 145 | Molecular Ion |

| [M+H]⁺ | 146 | Protonated Molecule |

| [M-HCN]⁺ | 118 | Loss of hydrogen cyanide from the pyridine (B92270) ring |

| [M-N₂H₂]⁺ | 115 | Loss of diazene (B1210634) from the amine and a ring nitrogen |

Note: As a compound containing an odd number of nitrogen atoms, this compound is expected to have a molecular ion peak at an odd mass-to-charge ratio. The fragmentation pattern is likely to involve the characteristic loss of HCN from the pyridine rings.

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of related amino-naphthyridines. A potential approach involves the construction of the naphthyridine core followed by the introduction of the amine functionality.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented. These are based on standard laboratory practices and information from the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm).

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) is used to obtain accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable method for this compound.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500). The data is analyzed to determine the mass of the molecular ion and the fragmentation pattern.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While direct experimental data remains to be published, the predicted data and proposed synthetic workflow offer valuable insights for researchers working with this important heterocyclic scaffold. Further experimental validation is necessary to confirm these predicted characteristics.

References

An In-depth Technical Guide to the Synthesis of 1,7-Naphthyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1,7-Naphthyridin-3-amine, a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. The following sections outline key synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through three main strategies:

-

Construction of the 1,7-Naphthyridine (B1217170) Core with a Precursor to the 3-Amino Group: This involves the cyclization of a substituted pyridine (B92270) derivative already containing a functional group at the position that will become the 3-position of the naphthyridine. A common approach is the Friedländer annulation.

-

Post-synthetic Functionalization of the 1,7-Naphthyridine Scaffold: This strategy entails the initial synthesis of the parent 1,7-naphthyridine ring, followed by the introduction of a nitro group at the 3-position, which is then subsequently reduced to the desired amine.

-

Multi-step Synthesis from a Pyridine Precursor: A versatile approach involves the stepwise construction of the second ring onto a functionalized pyridine starting material.

Pathway 1: Friedländer Annulation Approach

The Friedländer synthesis is a classical and effective method for the construction of quinolines and their aza-analogs, such as naphthyridines. This pathway involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive methylene (B1212753) group.

Logical Workflow for Friedländer Annulation

Caption: Friedländer Annulation Pathway for this compound.

Experimental Protocol: A Representative Friedländer Synthesis

This protocol is a generalized representation based on established Friedländer condensation principles.

Step 1: Synthesis of 3-Cyano-1,7-naphthyridin-2(1H)-one

-

To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol (B145695), add cyanoacetamide (1.1 eq) and a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 3-cyano-1,7-naphthyridin-2(1H)-one.

Step 2: Hydrolysis and Decarboxylation

-

Suspend the 3-cyano-1,7-naphthyridin-2(1H)-one (1.0 eq) in a mixture of sulfuric acid and water.

-

Heat the mixture at reflux for 12-18 hours.

-

Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, 1,7-naphthyridin-2(1H)-one, is filtered, washed with water, and dried.

Step 3: Nitration

-

Add 1,7-naphthyridin-2(1H)-one (1.0 eq) portion-wise to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

Stir the reaction at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and collect the precipitated 3-nitro-1,7-naphthyridin-2(1H)-one by filtration.

Step 4: Reduction

-

Suspend 3-nitro-1,7-naphthyridin-2(1H)-one (1.0 eq) in ethanol and add a reducing agent such as tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction and neutralize with a sodium hydroxide (B78521) solution.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-1,7-naphthyridin-2(1H)-one.

Step 5 & 6: Chlorination and Dechlorination

-

Treat 3-amino-1,7-naphthyridin-2(1H)-one with a chlorinating agent like phosphorus oxychloride to yield 2-chloro-1,7-naphthyridin-3-amine.

-

The chloro-substituent is subsequently removed via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final product, this compound.

| Step | Product | Reagents | Typical Yield (%) |

| 1 | 3-Cyano-1,7-naphthyridin-2(1H)-one | 2-Aminonicotinaldehyde, Cyanoacetamide, Piperidine | 75-85 |

| 2 | 1,7-Naphthyridin-2(1H)-one | Sulfuric Acid, Water | 60-70 |

| 3 | 3-Nitro-1,7-naphthyridin-2(1H)-one | Sulfuric Acid, Nitric Acid | 80-90 |

| 4 | 3-Amino-1,7-naphthyridin-2(1H)-one | Tin(II) Chloride, Hydrochloric Acid | 70-80 |

| 5 & 6 | This compound | POCl₃, then H₂, Pd/C | 50-60 (over two steps) |

Pathway 2: Synthesis from 2-Chloro-3-aminopyridine

This pathway, adapted from patent literature, provides a robust and scalable method for the synthesis of substituted 1,7-naphthyridines.[1] By modifying the subsequent cyclization and functional group transformations, this route can be tailored for the synthesis of this compound.

Synthetic Workflow from 2-Chloro-3-aminopyridine

References

The Diverse Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

The 1,7-naphthyridine (B1217170) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities of 1,7-naphthyridine derivatives, intended for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 1,7-naphthyridine have demonstrated significant potential as anticancer agents, operating through various mechanisms of action, including the inhibition of critical signaling pathways and direct cytotoxic effects against cancer cells.

One of the most notable examples is the naturally occurring bisindole alkaloid, Bisleuconothine A, which has been identified as a potent inhibitor of the Wnt signaling pathway.[1][2][3] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. Bisleuconothine A has been shown to down-regulate the expression of Wnt target genes by promoting the phosphorylation of β-catenin, which subsequently inhibits its nuclear translocation.[2][3] This disruption of the Wnt pathway leads to an induction of apoptosis in colorectal cancer cells.[2][3]

In addition to Wnt pathway inhibition, other synthetic 1,7-naphthyridine derivatives have exhibited significant cytotoxic activity against various cancer cell lines. For instance, the 2,4-disubstituted-1,7-naphthyridine derivative, designated as 17a, has shown potent activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[1] Furthermore, a series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in cancer cell growth and survival.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected 1,7-naphthyridine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Bisleuconothine A | SW480 (Colon) | 2.74[1] |

| HCT116 (Colon) | 3.18[1] | |

| HT29 (Colon) | 1.09[1] | |

| SW620 (Colon) | 3.05[1] | |

| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0[1] |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7[1] | |

| HL-60 (Promyeloblast) | 8.9 ± 2.2[1] | |

| 1,7-Naphthyridine Analogues | PIP4K2A inhibition | 0.066 - 18.0[1] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

1,7-Naphthyridine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,7-naphthyridine derivative in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Inhibition of Wnt Signaling by Bisleuconothine A

The following diagram illustrates the mechanism by which Bisleuconothine A inhibits the Wnt signaling pathway, preventing the nuclear translocation of β-catenin and subsequent transcription of target genes involved in cell proliferation.

Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.

Anti-inflammatory Activity: Modulation of Kinase Signaling

Certain 1,7-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key kinases involved in the inflammatory cascade. A notable example is a series of 1,7-naphthyridine 1-oxides that act as selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] Inhibition of this pathway by 1,7-naphthyridine 1-oxides has been shown to significantly reduce the production of TNF-α in lipopolysaccharide (LPS)-induced models.[1]

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo efficacy of 1,7-naphthyridine 1-oxides in murine models of inflammation.

| Assay | Model | Endpoint | ED50 |

| In vivo | Acute murine model of inflammation | LPS-induced TNF-α production | 0.5 mg/kg (oral)[1] |

| In vivo | Chronic model of adjuvant arthritis in rats | Reduction of inflammation | < 1 mg/kg (oral)[1] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is widely used to assess the acute anti-inflammatory activity of test compounds.

Materials:

-

Male Wistar rats or Swiss albino mice

-

1% (w/v) Carrageenan solution in sterile saline

-

1,7-Naphthyridine derivative test solution

-

Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at a defined time before carrageenan injection (e.g., 60 minutes).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Inhibition of p38 MAP Kinase

The diagram below illustrates the central role of p38 MAP kinase in the inflammatory response and its inhibition by 1,7-naphthyridine 1-oxides.

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Antimicrobial Activity

While the broader naphthyridine class of compounds is well-known for its antimicrobial properties, with nalidixic acid (a 1,8-naphthyridine) being a notable example, there is a scarcity of specific quantitative data for the antimicrobial activity of 1,7-naphthyridine derivatives.[4][5] Some studies on other isomers, such as 2,7-naphthyridines, have shown selective activity against Staphylococcus aureus.[6][7] Further research is warranted to explore the potential of the 1,7-naphthyridine scaffold in developing novel anti-infective agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

1,7-Naphthyridine derivative stock solution

-

Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the 1,7-naphthyridine derivative in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth with microorganism only), and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Central Nervous System (CNS) Activity

Derivatives of 1,7-naphthyridine have also been investigated for their potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[1] The NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation.[1] These compounds have demonstrated excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[1]

Quantitative CNS Activity Data

The following table summarizes the in vitro activity of 1,7-naphthyridine-6-carboxamide derivatives as NK1 receptor antagonists.

| Compound | Assay | IC50 (nM) |

| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28[1] |

| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45[1] |

Experimental Protocol: NK1 Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the NK1 receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor

-

Radiolabeled ligand (e.g., [³H]-Substance P)

-

1,7-Naphthyridine derivative test compound

-

Assay buffer

-

Non-specific binding control (e.g., unlabeled Substance P)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value for the test compound can be determined by plotting the percentage of specific binding against the compound concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The 1,7-naphthyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, inflammation, and neuroscience. The provided data, experimental protocols, and pathway diagrams offer a valuable resource for researchers to further explore and optimize 1,7-naphthyridine derivatives for various therapeutic applications. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drugs for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,7-Naphthyridin-3-amine

CAS Number: 58680-42-5

This technical guide provides a comprehensive overview of 1,7-Naphthyridin-3-amine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, surveys available synthetic methodologies, and discusses its potential, though currently underexplored, role in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid, with its physical and chemical characteristics summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 58680-42-5 | [1][2] |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Appearance | Pale yellow crystalline powder | ChemShuttle |

| Melting Point | 190-195 °C | ChemShuttle |

| Solubility | Limited water solubility; soluble in DMSO and DMF | ChemShuttle |

| XLogP3 | 0.4 | [1] |

Synthesis Methodologies

Conceptual Synthetic Workflow: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of a 3-amino-1,7-naphthyridine derivative, a plausible strategy would involve the reaction of a suitably substituted 3-aminopyridine (B143674) derivative.

References

A Technical Guide to 1,7-Naphthyridin-3-amine: Molecular Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular properties of 1,7-Naphthyridin-3-amine, with a specific focus on its molecular weight and the experimental protocols for its determination and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, where precise molecular characterization is paramount.

Core Molecular Data

This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural scaffold serves as a versatile template for the development of various therapeutic agents.[1] Accurate knowledge of its physicochemical properties is fundamental for its application in synthesis and biological screening.

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol | [2][3][4] |

| Molecular Formula | C₈H₇N₃ | [2][4][5] |

| CAS Number | 58680-42-5 | [2][3][5] |

| Appearance | Pale yellow crystalline powder | [6] |

| Melting Point | 190-195 °C | [6] |

| Solubility | Limited water solubility; soluble in DMSO and DMF | [6] |

Experimental Protocols

The precise characterization of this compound is crucial for its use in research and development. The following are detailed methodologies for key analytical techniques used to determine its molecular weight and elucidate its structure.

1. Molecular Weight Determination by Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the accurate determination of a molecule's mass.[7]

Objective: To determine the molecular weight of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an ionization source like Electrospray Ionization (ESI).[7][8]

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ESI source to positive ion mode, as the amine group is readily protonated.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and robust signal.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

The expected primary ion will be the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

The molecular weight is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the observed m/z value of the [M+H]⁺ peak.

-

Compare the experimentally determined molecular weight to the theoretical calculated value (145.0640 Da for the neutral molecule).

-

2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by providing information about the chemical environment of its protons.[9]

Objective: To confirm the structural integrity of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.[9]

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[9]

-

Shim the magnetic field to achieve homogeneity.[9]

-

Tune and match the probe for the ¹H frequency.[9]

-

-

Data Acquisition:

-

Data Processing and Interpretation:

-

Apply a Fourier transform to the Free Induction Decay (FID).[9]

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the 1,7-naphthyridine (B1217170) ring system and the amine group.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, culminating in the determination of its molecular weight and structural confirmation.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. 1,7-Naphthyridin-8-amine | 17965-82-1 | Benchchem [benchchem.com]

- 2. This compound | C8H7N3 | CID 12272725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound; CAS No.: 58680-42-5 [chemshuttle.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Discovery of 1,7-Naphthyridin-3-amine: A Technical Guide to its Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,7-naphthyridine (B1217170) scaffold, a class of heterocyclic compounds composed of two fused pyridine (B92270) rings, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on the core molecule, 1,7-Naphthyridin-3-amine, providing a comprehensive overview of its synthesis and exploring the biological activities associated with its derivatives, thereby highlighting its importance as a foundational structure in drug discovery and development. While direct biological data on the parent compound is limited in publicly available literature, its role as a key synthetic intermediate grants access to a wide array of biologically active molecules.

Synthesis of the this compound Core

The synthesis of the this compound core is a critical process for the exploration of this chemical space. A common and effective strategy involves a multi-step synthesis commencing with the appropriate pyridine precursor. A plausible and frequently utilized approach is the construction of the naphthyridine ring system followed by the introduction of the amine functionality, often via the reduction of a nitro group.

Experimental Protocol: Synthesis via Reduction of 3-Nitro-1,7-naphthyridine

This protocol outlines a general procedure for the synthesis of this compound, which involves the initial synthesis of a 3-nitro-1,7-naphthyridine intermediate, followed by its reduction.

Step 1: Synthesis of 3-Nitro-1,7-naphthyridine (General Procedure)

A common method for the synthesis of substituted naphthyridines is the Friedländer annulation. This involves the condensation of a 2-aminopyridine (B139424) derivative with a β-ketoaldehyde or a related species. For the synthesis of a 3-nitro-1,7-naphthyridine, a potential starting material would be a suitably substituted aminopyridine that can react with a three-carbon component already bearing the nitro group.

Step 2: Reduction of 3-Nitro-1,7-naphthyridine to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several reagents can be employed for this purpose.

Reagents and Conditions:

| Reagent | Conditions | Solvent | Notes |

| Iron (Fe) powder / Acetic Acid | Reflux | Acetic Acid | A classic and cost-effective method. |

| Tin(II) Chloride (SnCl₂) / HCl | Room Temperature or gentle heating | Ethanol / Water | A mild and efficient method. |

| Catalytic Hydrogenation (H₂) | Atmospheric or elevated pressure | Ethanol, Methanol, or Ethyl Acetate | Requires a catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel. |

| Sodium Dithionite (Na₂S₂O₄) | Room Temperature or gentle heating | Water / Organic co-solvent | Often used for sensitive substrates. |

General Procedure for Reduction using Iron/Acetic Acid:

-

To a solution of 3-nitro-1,7-naphthyridine in glacial acetic acid, add iron powder in portions.

-

Heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization Data (Representative):

-

Molecular Formula: C₈H₇N₃

-

Molecular Weight: 145.16 g/mol

-

Appearance: Typically a solid.

-

NMR Spectroscopy (¹H and ¹³C): The spectra would show characteristic peaks corresponding to the aromatic protons and carbons of the 1,7-naphthyridine ring system.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the mass of the compound.

Biological Activities and Therapeutic Potential of 1,7-Naphthyridine Derivatives

While specific biological data for the unsubstituted this compound is not extensively reported, the 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad range of biological activities. The amino group at the 3-position serves as a crucial handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug screening.

Anticancer Activity

Derivatives of the 1,7-naphthyridine core have demonstrated significant potential as anticancer agents.

-

Wnt Signaling Pathway Inhibition: A naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been identified as an inhibitor of the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1]

Caption: Inhibition of the Wnt signaling pathway by a 1,7-naphthyridine derivative.

-

Kinase Inhibition: Various derivatives of 1,7-naphthyridine have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often implicated in cancer.

Quantitative Data for 1,7-Naphthyridine Derivatives

The following table summarizes the cytotoxic activity of Bisleuconothine A against a panel of human colon cancer cell lines.[1]

| Compound | Cell Line | IC₅₀ (µM) |

| Bisleuconothine A | SW480 | 2.74 |

| Bisleuconothine A | HCT116 | 3.18 |

| Bisleuconothine A | HT29 | 1.09 |

| Bisleuconothine A | SW620 | 3.05 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of 1,7-naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Workflow:

Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the 1,7-naphthyridine derivatives and a vehicle control (DMSO).

-

Incubate the plates for a period of 48 to 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. While direct biological data on this specific molecule is not extensively documented, its importance lies in its role as a key building block for the synthesis of a wide range of derivatives with significant therapeutic potential, particularly in the area of oncology. The synthetic routes to this core, coupled with the diverse biological activities of its derivatives, underscore the continued relevance of the 1,7-naphthyridine framework in the ongoing quest for novel therapeutic agents. Further exploration of the biological profile of this compound itself could unveil new avenues for drug discovery.

References

The Therapeutic Potential of 1,7-Naphthyridin-3-amine and its Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic promise of 1,7-naphthyridin-3-amine derivatives as potent kinase inhibitors in oncology and inflammatory diseases.

The 1,7-naphthyridine (B1217170) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the this compound core and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, structure-activity relationships (SAR), and potential as kinase inhibitors for the treatment of cancer and inflammatory conditions.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. One common approach involves the construction of the bicyclic naphthyridine ring system from appropriately substituted pyridine (B92270) precursors.

A notable method for the synthesis of related amino-naphthyridine systems is a two-step process starting from mono- and bicyclic-4-piperidinones. These are condensed with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia (B1221849) to yield 3-amino-5,6,7,8-tetrahydro[1][2]naphthyridine and its analogs. While this method yields a tetrahydro-1,6-naphthyridine, it highlights a viable strategy for constructing the aminopyridine fused ring system.

Another versatile approach begins with 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. These intermediates can undergo nucleophilic substitution with various amines to introduce diversity at the 1 and 3 positions, ultimately leading to the desired 1,3-diamino-2,7-naphthyridine derivatives. Subsequent chemical transformations can then be employed to achieve the target this compound core.

Furthermore, the synthesis of 4-alkylamino-[1][3]naphthyridine-3-carbonitriles has been reported, showcasing a pathway to introduce substituents at the 4-position, which is crucial for modulating kinase inhibitory activity. These synthetic strategies provide a foundation for generating a diverse library of this compound analogs for biological evaluation.

Biological Activity and Therapeutic Targets

Analogs of the 1,7-naphthyridine core have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. Key kinase targets for this class of compounds include Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) and Tumor Progression Locus 2 (Tpl2, also known as MAP3K8).

Anticancer Activity: Targeting PIP4K2A

PIP4K2A is a lipid kinase that plays a role in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. Inhibition of PIP4K2A is a promising strategy for cancer therapy. A series of 1,7-naphthyridin-8(7H)-one analogs have been identified as potent inhibitors of PIP4K2A, with IC50 values in the nanomolar to low micromolar range. The structure-activity relationship (SAR) of these compounds reveals that substitutions at various positions on the naphthyridine ring are critical for their inhibitory potency.

dot

Anti-inflammatory Activity: Targeting Tpl2

Tpl2 is a mitogen-activated protein kinase kinase kinase (MAP3K8) that plays a crucial role in the inflammatory response. It is a key mediator of signaling downstream of Toll-like receptors (TLRs) and cytokine receptors, leading to the activation of MAPK pathways (ERK, p38, and JNK) and the production of pro-inflammatory cytokines like TNF-α.[4][5] 4-Alkylamino-[1][3]naphthyridine-3-carbonitrile derivatives have been identified as potent and selective inhibitors of Tpl2 kinase. These compounds have demonstrated efficacy in in vivo models of inflammation, such as reducing lipopolysaccharide (LPS)-induced TNF-α production in rats.[4][5]

dot

Quantitative Data and Structure-Activity Relationship (SAR)

The following tables summarize the in vitro activity of representative 1,7-naphthyridine analogs against various cancer cell lines and kinases.

Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [2] |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [2] | |

| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [2] | |

| BAY-091 | - | - | [6] |

| BAY-297 | - | - | [6] |

Table 2: Kinase Inhibitory Activity of 1,7-Naphthyridine Analogs

| Compound Scaffold | Kinase Target | IC50 (µM) | Reference |

| 1,7-Naphthyridin-8(7H)-one | PIP4K2A | 0.066 - 18.0 | [7] |

| 4-Alkylamino-[1][3]naphthyridine-3-carbonitrile | Tpl2 | Potent (specific values not publicly detailed) | [4][5] |

| Naphthyridinone | PKMYT1 | Potent (specific values not publicly detailed) | [8] |

The structure-activity relationship studies on 1,7-naphthyridine-based kinase inhibitors have revealed several key features for potent activity. For PIP4K2A inhibitors, the substitution pattern on the naphthyridine core is crucial, with specific groups at the 4 and 5-positions significantly influencing potency.[6] For Tpl2 inhibitors, the 4-alkylamino substituent and the 3-carbonitrile group are important for activity and selectivity.

Experimental Protocols

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity and the inhibitory potential of compounds. The assay quantifies the amount of ADP produced during the kinase reaction.

dot

Detailed Protocol:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the target kinase, its specific substrate, ATP, and the 1,7-naphthyridine test compound at various concentrations in a suitable kinase buffer.

-

Initiate the reaction and incubate for a predetermined time at the optimal temperature for the kinase.

-

-

Termination and ATP Depletion:

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, and luciferase/luciferin to generate a luminescent signal proportional to the amount of newly synthesized ATP.

-

Incubate the plate at room temperature for 30-60 minutes.[9][10][11]

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

The amount of light produced is directly proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated by plotting the luminescence signal against the compound concentration.

-

In Vivo Efficacy

The therapeutic potential of 1,7-naphthyridine analogs has been demonstrated in preclinical in vivo models. For instance, a 4-cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-[1][3]naphthyridine-3-carbonitrile, a Tpl2 inhibitor, was shown to be efficacious in a rat model of LPS-induced TNF-α production, a key inflammatory cytokine.[4][5] Furthermore, a novel naphthyridinone derivative targeting PKMYT1 has shown promising in vivo antitumor efficacy.[8] These findings underscore the potential of this scaffold for the development of orally bioavailable drugs for treating inflammatory diseases and cancer.

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel kinase inhibitors. Their demonstrated activity against key targets in oncology and inflammation, coupled with favorable synthetic accessibility, makes them an attractive area for further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of these compounds towards clinical applications. Future work should focus on optimizing the potency and selectivity of these analogs, as well as evaluating their pharmacokinetic and pharmacodynamic properties in more advanced preclinical models.

References

- 1. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

The Ascendant Core: A Comprehensive Technical Review of 1,7-Naphthyridine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine (B1217170) scaffold, a bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This technical guide provides an in-depth review of the core chemistry of 1,7-naphthyridines, focusing on synthetic methodologies, functionalization, and key biological applications, with a particular emphasis on their anticancer and anti-inflammatory properties.

Synthetic Strategies for the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine nucleus is primarily achieved through well-established condensation reactions, most notably the Friedländer annulation and related methodologies.

The Friedländer Annulation

A cornerstone in the synthesis of quinolines and their nitrogenated analogues, the Friedländer annulation involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position with a compound containing an active methylene (B1212753) group. This reaction provides a direct and efficient route to a wide array of substituted 1,7-naphthyridines.

Experimental Protocol: Synthesis of 2-Substituted 1,7-Naphthyridines via Friedländer Annulation

-

Reactants: 2-aminopyridine-3-carbaldehyde (1.0 eq) and an active methylene compound (e.g., ethyl acetoacetate, malononitrile) (1.1 eq).

-

Solvent: Ethanol (B145695) or Dimethylformamide (DMF).

-

Catalyst: A catalytic amount of a base such as piperidine (B6355638) or potassium hydroxide.

-

Procedure:

-

Dissolve 2-aminopyridine-3-carbaldehyde in the chosen solvent.

-

Add the active methylene compound and the basic catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

-

Borsche-Drechsel Cyclization Analogue

While the classical Borsche-Drechsel cyclization is primarily used for the synthesis of tetrahydrocarbazoles, analogous acid-catalyzed cyclizations of arylhydrazones of pyridyl ketones can be employed to construct the 1,7-naphthyridine framework. This method involves the condensation of a suitable pyridine-derived ketone with a hydrazine (B178648) to form a hydrazone, which then undergoes an intramolecular electrophilic substitution under acidic conditions.

Experimental Protocol: Synthesis of Tetrahydro-1,7-naphthyridines via Borsche-Drechsel Type Cyclization

-

Reactants: A suitable pyridyl ketone (e.g., 3-acetyl-4-aminopyridine) (1.0 eq) and an arylhydrazine (1.0 eq).

-

Solvent: Acetic acid or a mixture of ethanol and hydrochloric acid.

-

Procedure:

-

Dissolve the pyridyl ketone and arylhydrazine in the acidic solvent.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Functionalization and Reactivity

The electron-deficient nature of the pyridine (B92270) rings in the 1,7-naphthyridine system dictates its reactivity. The ring is generally deactivated towards electrophilic aromatic substitution but is susceptible to nucleophilic attack, particularly at positions activated by the ring nitrogens.

Table 1: Reactivity of the 1,7-Naphthyridine Core

| Reaction Type | Position(s) of Reactivity | Typical Reagents |

| N-Oxidation | N1 | m-CPBA, H₂O₂ |

| Nucleophilic Aromatic Substitution | C2, C4, C5, C8 (with a good leaving group) | Amines, Alkoxides, Thiolates |

| Metal-Catalyzed Cross-Coupling | Halogenated positions | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) |

Biological Activities of 1,7-Naphthyridine Derivatives

1,7-Naphthyridine derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities.

Anticancer Activity

A significant area of investigation for 1,7-naphthyridine derivatives is their potential as anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines through diverse mechanisms of action.

One notable example is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid, which has shown potent antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[1] Synthetic derivatives, such as 2,4-disubstituted-1,7-naphthyridines, have also exhibited significant cytotoxic activity against leukemia, cervical carcinoma, and promyeloblast cells.

Table 2: In Vitro Anticancer Activity of Selected 1,7-Naphthyridine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bisleuconothine A | SW480 (Colon) | 2.74 | [1] |

| Bisleuconothine A | HCT116 (Colon) | 3.18 | [1] |

| Bisleuconothine A | HT29 (Colon) | 1.09 | [1] |

| Derivative 17a | Lymphoblastic Leukemia | - | [1] |

| Derivative 17a | Cervical Carcinoma | - | [1] |

| Derivative 17a | Promyeloblast Cells | - | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of 1,7-naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials: 96-well plates, cancer cell lines, culture medium, 1,7-naphthyridine derivatives (test compounds), MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a detergent solution).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Anti-inflammatory Activity

Certain 1,7-naphthyridine derivatives have demonstrated promising anti-inflammatory properties. A notable example is a series of 1,7-naphthyridine 1-oxides which have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] Inhibition of p38 MAP kinase is a key therapeutic target for inflammatory diseases as it can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α.

Table 3: Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives

| Compound Class | Target | Effect |

| 1,7-Naphthyridine 1-oxides | p38 MAP Kinase | Inhibition of TNF-α production in LPS-induced human whole blood[1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and the research methodology.

Caption: Wnt Signaling Pathway Inhibition by Bisleuconothine A.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Naphthyridin-3-amine is a heterocyclic aromatic organic compound belonging to the naphthyridine class of molecules. Naphthyridines, composed of two fused pyridine (B92270) rings, are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with a detailed experimental protocol for its synthesis and an exploration of its role in relevant biological signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and utilize this compound in their work.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | PubChem |

| Molecular Weight | 145.16 g/mol | PubChem[1] |

| CAS Number | 58680-42-5 | ChemShuttle[2] |

| Melting Point | 190-195 °C | ChemShuttle[2] |

| Boiling Point | No experimental data available | |

| pKa | No experimental data available | |

| Solubility | Limited water solubility; Good solubility in DMSO and DMF | ChemShuttle[2] |

| logP (computed) | 0.4 | PubChem[1] |

Synthesis of this compound: A Detailed Experimental Protocol

While a variety of methods for the synthesis of naphthyridine derivatives have been reported, a common and effective strategy for the preparation of this compound involves a multi-step process starting from readily available pyridine derivatives. The following protocol is a representative synthesis based on established chemical principles for the formation of the 1,7-naphthyridine (B1217170) core.